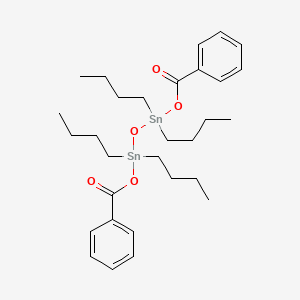
1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane is an organotin compound characterized by its unique structure, which includes two benzoyloxy groups attached to a tetrabutyldistannoxane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane typically involves the reaction of tetrabutyltin with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
(C4H9)4Sn+2C6H5COCl→(C4H9)2Sn(OCOC6H5)2+2C4H9Cl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the benzoyloxy groups to benzyl alcohols.
Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Tin oxides and benzoic acid.
Reduction: Benzyl alcohol and tetrabutyltin.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane has several applications in scientific research:
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane involves its interaction with biological molecules through the formation of stable complexes. The tin atoms in the compound can coordinate with various functional groups, leading to changes in the structure and function of the target molecules. This coordination can disrupt biological processes, making the compound effective as an antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(1,2,3-triazol-1-yl)-propan-2-ol: Known for its antifungal properties.
1,3-Bis(3-benzoxazolonyl)-2-hydroxypropane: Studied for its potential in medicinal chemistry.
1,3-Bis(carboxymethyl)imidazolium chloride: Used as a sustainable catalyst in organic reactions.
Uniqueness
1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane is unique due to its tetrabutyldistannoxane core, which imparts distinct chemical properties such as high stability and reactivity. This makes it particularly useful in applications requiring robust and versatile organotin compounds.
Propriétés
Numéro CAS |
123280-32-0 |
|---|---|
Formule moléculaire |
C30H46O5Sn2 |
Poids moléculaire |
724.1 g/mol |
Nom IUPAC |
[[benzoyloxy(dibutyl)stannyl]oxy-dibutylstannyl] benzoate |
InChI |
InChI=1S/2C7H6O2.4C4H9.O.2Sn/c2*8-7(9)6-4-2-1-3-5-6;4*1-3-4-2;;;/h2*1-5H,(H,8,9);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
IJQVWOFSFLHPCW-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(OC(=O)C1=CC=CC=C1)O[Sn](CCCC)(CCCC)OC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
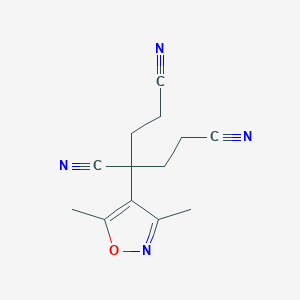
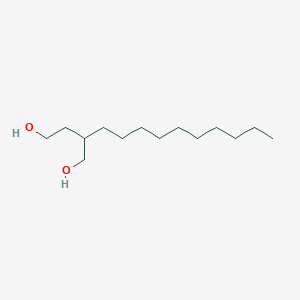
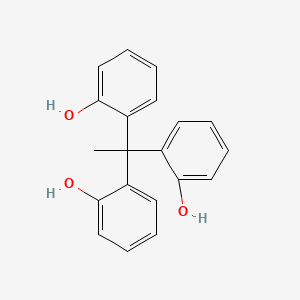
diphenylsilane](/img/structure/B14296348.png)
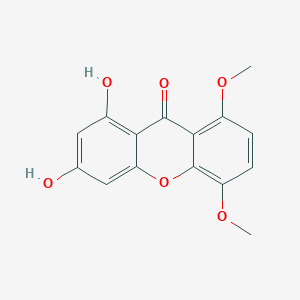
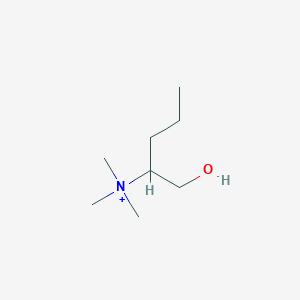
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)


![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)

